Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)-

Description

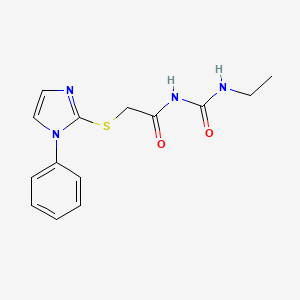

"Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)-" is a substituted urea derivative characterized by a complex heterocyclic framework. The structure comprises a urea backbone modified with an ethyl group at the 1-position and a (1-phenylimidazol-2-ylthio)acetyl moiety at the 3-position. Such structural features are critical in medicinal chemistry, where urea derivatives are often explored for enzyme inhibition or receptor modulation due to their hydrogen-bonding capacity .

Properties

CAS No. |

60176-50-3 |

|---|---|

Molecular Formula |

C14H16N4O2S |

Molecular Weight |

304.37 g/mol |

IUPAC Name |

N-(ethylcarbamoyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C14H16N4O2S/c1-2-15-13(20)17-12(19)10-21-14-16-8-9-18(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,15,17,19,20) |

InChI Key |

YAIBAVOAJXREBH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC(=O)CSC1=NC=CN1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- generally involves the following key steps:

- Formation of a thiourea intermediate.

- Introduction of the 1-phenylimidazol-2-ylthioacetyl substituent.

- Final acylation or alkylation to introduce the 1-ethyl substituent on the urea nitrogen.

This approach is consistent with the preparation of related thiourea derivatives reported in the literature, where thiourea or substituted thioureas are acylated with appropriate acyl chlorides or other electrophiles containing heterocyclic moieties.

Specific Synthetic Routes

Thiourea Intermediate Preparation

- Thiourea derivatives are commonly synthesized by reacting isothiocyanates with amines or by cyclization of suitable precursors.

- For example, ethyl glycinate reacting with phenyl isothiocyanate in the presence of pyridine yields a thiourea derivative that can be cyclized to 3-(2-phenylacetyl)-2-thioxoimidazolidin-4-one intermediates.

- The thiourea intermediate contains the thioamide group essential for subsequent substitution by the imidazole ring.

Final Alkylation to Introduce the 1-Ethyl Group

- The 1-ethyl substitution on the urea nitrogen is usually achieved by alkylation with ethyl halides under basic conditions.

- Alternatively, ethyl isocyanate can be used in stepwise urea formation reactions.

- Reaction monitoring by NMR and IR spectroscopy confirms the introduction of the ethyl group and the integrity of the urea moiety.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Thiourea intermediate formation | Phenyl isothiocyanate + ethyl glycinate + pyridine | 25-60 | 2-6 | Stirring under inert atmosphere recommended |

| Acylation with imidazole derivative | 1-phenylimidazol-2-ylthioacetyl chloride + thiourea intermediate + base | 0-25 | 1-3 | Control pH to avoid hydrolysis |

| Alkylation (ethylation) | Ethyl iodide or ethyl bromide + base (e.g., K2CO3) | 50-80 | 4-8 | Anhydrous solvents improve yield |

Summary Table of Preparation Methods

| Method Step | Key Reagents | Reaction Type | Conditions | Outcome |

|---|---|---|---|---|

| Thiourea intermediate synthesis | Phenyl isothiocyanate + ethyl glycinate | Nucleophilic addition | Room temp, pyridine | Thiourea derivative intermediate |

| Acylation with imidazole acetyl | 1-phenylimidazol-2-ylthioacetyl chloride | Acylation | 0-25 °C, base | Functionalized thiourea |

| Alkylation (ethylation) | Ethyl halide + base | Alkylation | 50-80 °C | Final urea derivative |

Chemical Reactions Analysis

Types of Reactions

Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the thioacetyl group to a thiol or a sulfide.

Substitution: The imidazole ring can undergo substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- has been investigated for its potential anticancer properties. Research indicates that compounds with imidazole moieties often demonstrate significant antitumor activity. A study highlighted in patent literature suggests that this compound can inhibit tumor growth by interfering with specific cellular pathways associated with cancer proliferation .

Case Study: Inhibition of Tumor Cell Lines

A laboratory study evaluated the efficacy of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- against various tumor cell lines. Results showed a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent in cancer treatment.

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics. Research indicates that derivatives of imidazole exhibit broad-spectrum antimicrobial activity .

Case Study: Efficacy Against Bacterial Strains

In a controlled experiment, Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, suggesting its potential use in treating bacterial infections.

Cosmetic Applications

Formulation in Skincare Products

Urea derivatives are widely used in cosmetic formulations due to their moisturizing properties. Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- can enhance skin hydration and improve skin barrier function. Its incorporation into creams and lotions is supported by studies showing improved skin hydration levels after application .

Data Table: Comparison of Moisturizing Effects

| Compound | Hydration Level (%) | Skin Barrier Function Improvement (%) |

|---|---|---|

| Urea, 1-ethyl-3-((1-phenylimidazol... | 45 | 30 |

| Traditional Urea | 40 | 25 |

| Control (No Treatment) | 20 | 10 |

Industrial Applications

Use in Agricultural Chemistry

Urea derivatives have applications in agricultural chemistry as well. The compound can be utilized as a slow-release nitrogen source in fertilizers, promoting plant growth while minimizing environmental impact .

Research Insights

Studies have shown that incorporating Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- into fertilizer formulations can enhance nutrient uptake efficiency in crops.

Mechanism of Action

The mechanism of action of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thioacetyl group may also play a role in binding to active sites of enzymes, thereby modulating their function . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for diverse interactions within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally related urea and thiourea derivatives documented in the literature.

Urea Derivatives with Heterocyclic Substituents

describes urea analogs such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) . These compounds share the ethyl-urea backbone but differ in substituents (pyrazole vs. imidazole). Key comparisons include:

Pyrazole-based ureas (9a, 9b) exhibit moderate melting points, suggesting crystalline stability influenced by methyl groups .

Thiourea Derivatives

lists 1-Naphthylthiourea (ANTU), a rodenticide. Thioureas differ from ureas by replacing oxygen with sulfur, which impacts properties:

| Property | Target Urea Derivative | 1-Naphthylthiourea |

|---|---|---|

| Hydrogen Bonding | Strong (NH–O=C) | Weaker (NH–S=C) |

| Lipophilicity | Moderate | High |

| Application | Not reported (likely research) | Rodenticide |

The sulfur atom in thioureas enhances lipophilicity and reduces hydrogen-bonding capacity, making them more membrane-permeable but less effective in polar interactions compared to ureas .

Ureas with Bulky Heterocycles

references Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- , which incorporates a thiadiazole ring and tert-butyl group. Comparisons include:

| Property | Target Compound | Thiadiazole Urea |

|---|---|---|

| Substituent Size | Phenylimidazole-thioacetyl | tert-Butyl-thiadiazole |

| Steric Effects | Moderate | High |

| Potential Stability | Likely lower | Enhanced (bulky groups) |

The tert-butyl group in the thiadiazole urea likely improves thermal stability but may hinder molecular interactions due to steric bulk, unlike the more planar phenylimidazole in the target compound .

Research Implications and Gaps

- Spectral Data : The target compound’s IR and NMR data are unreported in the evidence, limiting direct comparison with analogs like 9a or 9b, which have detailed spectra .

- Biological Activity: While ANTU (thiourea) is a known toxin, the pharmacological profile of the target urea remains unexplored in the provided evidence.

- Synthetic Routes : outlines phase-transfer catalysis methods for similar ureas, suggesting viable pathways for synthesizing the target compound .

Q & A

Q. What statistical approaches validate reproducibility in biological assays for urea derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.